
1-(2-Chloro-5-fluoropyridin-3-YL)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-5-fluoropyridin-3-YL)ethanol is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the second position and a fluorine atom at the fifth position of the pyridine ring, along with an ethanol group attached to the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-fluoropyridin-3-YL)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-fluoropyridine with an appropriate reagent to introduce the ethanol group at the third position. This can be done using a Grignard reagent or an organolithium reagent followed by hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
1-(2-Chloro-5-fluoropyridin-3-YL)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a less substituted pyridine derivative.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 1-(2-Chloro-5-fluoropyridin-3-YL)acetaldehyde or 1-(2-Chloro-5-fluoropyridin-3-YL)acetic acid. Substitution reactions can result in the formation of various derivatives with different functional groups replacing the chlorine or fluorine atoms.
科学研究应用
1-(2-Chloro-5-fluoropyridin-3-YL)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its halogenated structure may impart specific biological properties that are beneficial in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of 1-(2-Chloro-5-fluoropyridin-3-YL)ethanol involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-(2-Chloro-5-fluoropyridin-3-YL)ethanol can be compared with other similar compounds such as:
1-(2-Chloro-5-methylpyridin-3-YL)ethanol: This compound has a methyl group instead of a fluorine atom, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-YL)ethanone: This compound has a different substitution pattern on the pyridine ring, which can affect its reactivity and applications.
1-(5-Bromo-3-fluoropyridin-2-YL)ethanone:
属性
分子式 |
C7H7ClFNO |
|---|---|
分子量 |
175.59 g/mol |
IUPAC 名称 |
1-(2-chloro-5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-4,11H,1H3 |
InChI 键 |
GDGXENWYWUVLBD-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(N=CC(=C1)F)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


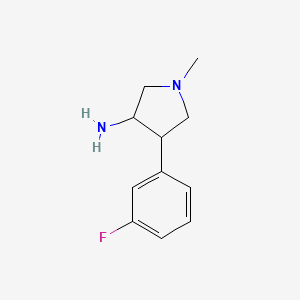
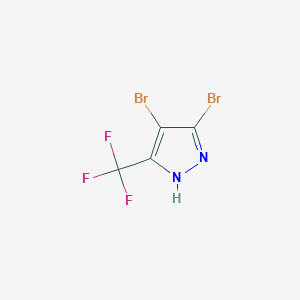
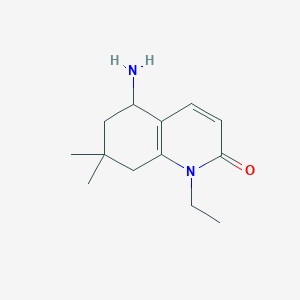

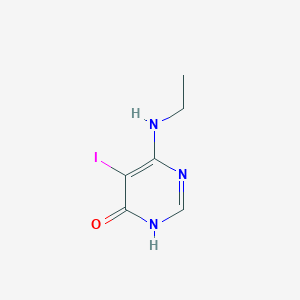
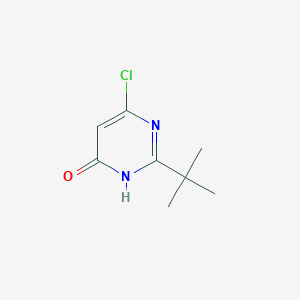
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile](/img/structure/B11779715.png)


![6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11779734.png)
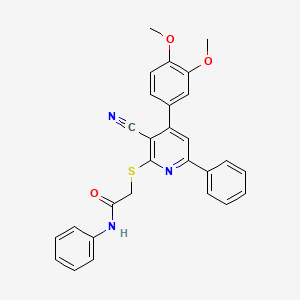


![6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779746.png)
